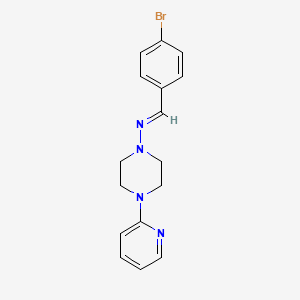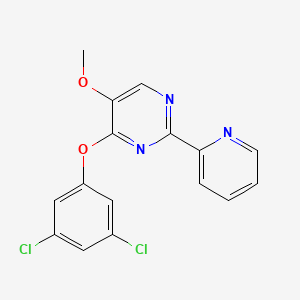
4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as FSBA, and it is known for its unique properties, which make it an attractive candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
The synthesis and properties of fluorescent solvatochromic dyes, including compounds related to 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one, have been studied for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, making them useful for studying biological events and processes. The presence of a "push-pull" electron transfer system in these molecules allows for intramolecular charge transfer, leading to fluorescence that is highly dependent on the environment, which is useful for the development of ultrasensitive fluorescent molecular probes (Diwu et al., 1997).
Pharmaceutical Intermediates
The compound and its related structures have been used as pharmaceutical intermediates, showcasing their importance in the synthesis of various pharmaceutical products. For example, 4,4-Bis(4-fluorophenyl) butanoic acid, a related compound, serves as an important pharmaceutical intermediate prepared through Friedel-Crafts reaction. The process involves sulfonation to remove undesired isomers, highlighting the compound's role in refining pharmaceutical synthesis processes (Fan, 1990).
Fluorination Agents and Reactions
The research has identified compounds related to this compound as effective fluorinating agents. These agents exhibit high thermal stability and resistance to aqueous hydrolysis, making them valuable for diverse fluorination applications, including deoxofluorination and arylsulfinylation. Such compounds have shown to improve yields in fluorination reactions, highlighting their potential in drug discovery and other areas where fluorinated compounds are of interest (Umemoto et al., 2010).
Antimicrobial Activity
Studies on derivatives of this compound have explored their antimicrobial properties. For instance, novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds were synthesized and evaluated for their antibacterial and antifungal activities. These studies revealed promising antimicrobial activity against a range of bacteria and fungi, suggesting the potential use of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Polymer Science and Fuel Cell Applications
Research into sulfonated block copolymers containing fluorenyl groups, including compounds related to this compound, has demonstrated their potential in fuel cell applications. These polymers exhibit high proton conductivity and mechanical properties, making them suitable for use in fuel cell membranes. The synthesis and characterization of these materials contribute to the development of more efficient and durable fuel cell technologies (Bae et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylbutanoyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4S/c1-16(2)15(21)18-9-10-19(16)14(20)4-3-11-24(22,23)13-7-5-12(17)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBYCTWNRRVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


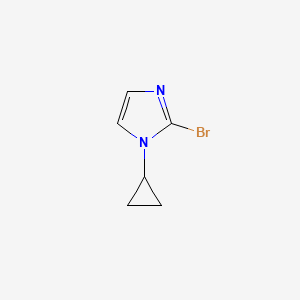
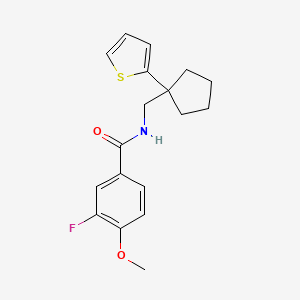
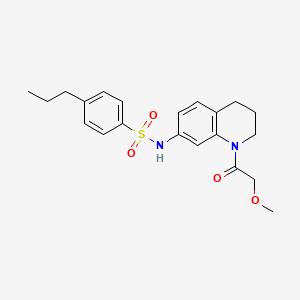
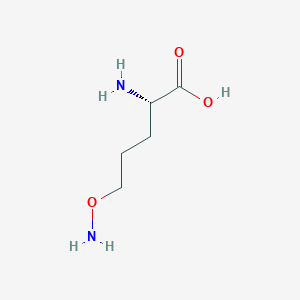
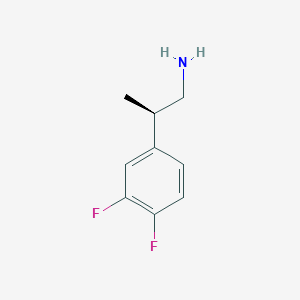
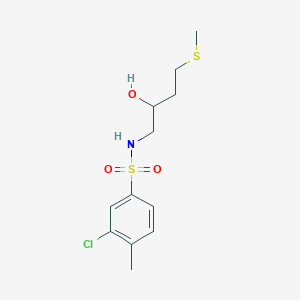
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)
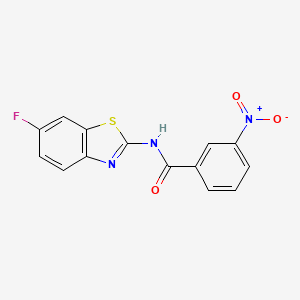
![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)
